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Compound of Interest

Compound Name: 1-(4-Iodophenyl)-1H-Pyrazole

Cat. No.: B1305950 Get Quote

A Comparative Spectroscopic Analysis of 4-
Halogenated Pyrazoles
A comprehensive guide for researchers, scientists, and drug development professionals on the

spectroscopic properties of 4-halogenated pyrazoles. This guide provides a detailed

comparison of their NMR, mass spectrometry, and infrared spectroscopy data, supported by

experimental protocols and visualizations to aid in structural elucidation and analysis.

Halogenated pyrazoles are a class of heterocyclic compounds of significant interest in

medicinal chemistry and materials science due to their diverse biological activities and

applications. A thorough understanding of their spectroscopic properties is crucial for their

synthesis, characterization, and the development of new derivatives. This guide presents a

comparative analysis of the spectroscopic data for a series of 4-halogenated-1H-pyrazoles,

including 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following tables summarize the key ¹H, ¹³C, and ¹⁹F NMR spectroscopic data for 4-halogenated

pyrazoles.

¹H NMR Data
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The ¹H NMR spectra of 4-halogenated pyrazoles are characterized by signals for the N-H

proton and the protons at positions 3 and 5 of the pyrazole ring. The chemical shifts are

influenced by the electronegativity of the halogen substituent. A notable trend is the downfield

shift of the N-H proton resonance with decreasing electronegativity of the halogen.[1]

Compound Solvent δ (N-H) [ppm] δ (H-3,5) [ppm]

4-Fluoro-1H-pyrazole CD₂Cl₂ ~10.5 (broad) 7.60

4-Chloro-1H-pyrazole CD₂Cl₂ ~11.5 (broad) 7.65

4-Bromo-1H-pyrazole CD₂Cl₂ ~12.0 (broad) 7.70

4-Iodo-1H-pyrazole CD₂Cl₂ ~12.5 (broad) 7.75

¹³C NMR Data
The ¹³C NMR spectra provide information about the carbon framework of the pyrazole ring. The

chemical shift of the C-4 carbon is directly influenced by the attached halogen, while the shifts

of C-3 and C-5 are also affected.

Compound Solvent δ (C-3,5) [ppm] δ (C-4) [ppm]

4-Fluoro-1H-pyrazole CDCl₃ 128.1
149.2 (d, ¹JCF = 255

Hz)

4-Chloro-1H-pyrazole DMSO-d₆ 134.2 96.6

4-Bromo-1H-pyrazole DMSO-d₆ 136.5 74.1

4-Iodo-1H-pyrazole DMSO-d₆ 140.7 45.1

¹⁹F NMR Data
For fluorinated pyrazoles, ¹⁹F NMR is a valuable technique. The chemical shift of the fluorine

atom provides insights into its electronic environment.

Compound Solvent δ (¹⁹F) [ppm]

4-Fluoro-1H-pyrazole Not Specified ~ -175
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For halogenated compounds, the isotopic distribution of the halogens

(especially chlorine and bromine) leads to characteristic patterns in the mass spectrum.

Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

4-Fluoro-1H-pyrazole 86 Data not readily available

4-Chloro-1H-pyrazole 102/104 (3:1) 75, 67

4-Bromo-1H-pyrazole 146/148 (1:1) 67

4-Iodo-1H-pyrazole 194 127, 67

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key

vibrational bands for 4-halogenated pyrazoles include the N-H stretch and various ring

vibrations. The N-H stretching frequency is sensitive to hydrogen bonding and the nature of the

halogen substituent.[1]

Compound
ν (N-H stretch)
[cm⁻¹]

ν (C=C, C=N
stretch) [cm⁻¹]

ν (C-X stretch)
[cm⁻¹]

4-Fluoro-1H-pyrazole ~3133 ~1500-1400 ~1100-1000

4-Chloro-1H-pyrazole ~3120 ~1500-1400 ~850-550

4-Bromo-1H-pyrazole ~3115 ~1500-1400 ~600-500

4-Iodo-1H-pyrazole ~3110 ~1500-1400 ~500

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

halogenated pyrazoles.
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NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Sample Preparation: Dissolve approximately 5-10 mg of the halogenated pyrazole in 0.6-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₂Cl₂).

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR: Acquire spectra with a standard pulse sequence. Typical spectral width is 0-15

ppm.

¹³C NMR: Acquire proton-decoupled spectra. Typical spectral width is 0-160 ppm.

¹⁹F NMR: Acquire proton-decoupled spectra if necessary. A typical spectral width for

fluorinated organic compounds is in the range of 0 to -250 ppm, referenced to CFCl₃.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Ionize the sample using a standard electron impact (EI) source (typically 70 eV).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum.

Infrared (IR) Spectroscopy (FT-IR)
Sample Preparation (Solid): Prepare the solid sample as a KBr pellet or a thin film on a salt

plate (e.g., NaCl or KBr). For a KBr pellet, grind a small amount of the sample with dry KBr

powder and press it into a transparent disk. For a thin film, dissolve the sample in a volatile

solvent, deposit a drop onto the salt plate, and allow the solvent to evaporate.
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Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR)

spectrometer.

Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing: The data is presented as a plot of transmittance or absorbance versus

wavenumber (cm⁻¹).

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized halogenated pyrazole.
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General workflow for the synthesis and spectroscopic characterization of halogenated
pyrazoles.

Influence of Halogen Electronegativity on ¹³C NMR
Chemical Shifts
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This diagram illustrates the general trend of the ¹³C NMR chemical shift of the C-4 carbon in 4-

halogenated pyrazoles as a function of the electronegativity of the halogen.

Influence of halogen electronegativity on the ¹³C NMR chemical shift of the C-4 carbon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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